molecular formula C9H9FN2 B1324307 (5-Fluoro-1H-indol-2-YL)methanamine CAS No. 883531-07-5

(5-Fluoro-1H-indol-2-YL)methanamine

Cat. No.: B1324307
CAS No.: 883531-07-5
M. Wt: 164.18 g/mol
InChI Key: PJOPNLWUFQKDGJ-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-2-YL)methanamine is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules. The addition of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-2-YL)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the attachment of a methanamine group. One common method is the electrophilic fluorination of 1H-indole-2-YL)methanamine using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (5-Fluoro-1H-indol-2-YL)methanone, while reduction could produce (5-Fluoro-1H-indol-2-YL)methanol.

Scientific Research Applications

(5-Fluoro-1H-indol-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways depend on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-1H-indol-2-YL)methanamine
  • (5-Methyl-1H-indol-2-YL)methanamine
  • (5-Chloro-1H-indol-2-YL)methanamine

Uniqueness

(5-Fluoro-1H-indol-2-YL)methanamine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to other indole derivatives. The fluorine atom increases the compound’s stability and enhances its binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-fluoro-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPNLWUFQKDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629553
Record name 1-(5-Fluoro-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-07-5
Record name 1-(5-Fluoro-1H-indol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(AMINOMETHYL)-5-FLUOROINDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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